molecular formula C12H16N6O B3015696 1-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034245-96-8

1-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3015696
CAS No.: 2034245-96-8
M. Wt: 260.301
InChI Key: CHHJPESDIXJQIO-UHFFFAOYSA-N
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Description

The compound 1-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a chemical reagent for research use. The tetrahydropyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its potential in designing biologically active molecules. While the specific applications of this exact compound are under investigation, analogues based on the tetrahydropyrazolo[1,5-a]pyrimidine core, a closely related structure, have demonstrated significant bactericidal efficacy against Mycobacterium tuberculosis by targeting the MmpL3 transporter, a key component in mycolic acid biosynthesis . Furthermore, other derivatives in this chemical family have been explored as potent and selective inhibitors for kinase targets such as ATR (Ataxia Telangiectasia and Rad3-related) and PI3K (Phosphoinositide 3-Kinase), which are crucial in oncology research for regulating cell growth and survival . This suggests broad potential for compounds featuring this core in infectious disease and cancer research. Researchers can utilize this reagent as a building block or a key intermediate in the synthesis of novel compounds for high-throughput screening and drug discovery programs. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O/c1-17-8-10(15-16-17)12(19)13-6-9-7-14-18-5-3-2-4-11(9)18/h7-8H,2-6H2,1H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHJPESDIXJQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring and a tetrahydropyrazolo-pyridine moiety. Its structural formula can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₁₄H₁₈N₄O
Molecular Weight 270.33 g/mol
CAS Number 1227210-33-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes. Research indicates that derivatives of triazole compounds can act as inhibitors for key enzymes involved in cancer cell proliferation and microbial growth.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. The mechanism involves:

  • Enzyme Inhibition : It inhibits thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to apoptosis in cancer cells by disrupting the synthesis of deoxythymidine triphosphate (dTTP), a precursor for DNA replication .
Cell Line IC₅₀ (μM) Comparison with Standard Drugs
MCF-71.1Superior to Doxorubicin
HCT-1162.6Comparable to 5-Fluorouracil
HepG21.4More effective than standard drugs

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits notable antimicrobial activity against various pathogens. The mechanism includes:

  • Disruption of Cell Membranes : The compound's interaction with microbial cell membranes leads to increased permeability and eventual cell lysis .

Antimicrobial Efficacy

Research has demonstrated that derivatives containing the triazole moiety show significant inhibition against common bacteria such as Escherichia coli and Staphylococcus aureus.

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
E. coli25
S. aureus30

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Study on Anticancer Properties : A study synthesized various triazole derivatives and assessed their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values significantly lower than those of established chemotherapeutics like cisplatin and doxorubicin .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of triazole derivatives against clinical isolates of bacteria. The results demonstrated that the tested compounds had potent activity against both gram-positive and gram-negative bacteria .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity
Research has indicated that triazole derivatives exhibit anticancer properties. In vitro studies have demonstrated that compounds similar to 1-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted the efficacy of triazole derivatives against breast cancer cell lines .

Neuropharmacology

The tetrahydropyrazolo[1,5-a]pyridine moiety is known for its neuropharmacological activities. Compounds containing this structure have been investigated for their effects on neurotransmitter systems.

Case Study: Antidepressant Effects
A study explored the antidepressant-like effects of similar compounds in rodent models. The results indicated that these compounds could modulate serotonin levels and exhibit potential as new antidepressants . The mechanism was attributed to the compound's ability to inhibit monoamine oxidase (MAO), an enzyme linked to depression.

Antimicrobial Properties

Triazole derivatives have been recognized for their antimicrobial activity against various pathogens.

Case Study: Antifungal Activity
In vitro assays have demonstrated that related triazole compounds possess antifungal properties against Candida albicans and other fungal strains. The mode of action appears to involve the disruption of fungal cell membrane integrity . This suggests potential applications in treating fungal infections.

Comparison with Similar Compounds

Key Observations :

  • The pyrazolo[1,5-a]pyridine core in the target compound distinguishes it from pyrazolo[3,4-b]pyridine (e.g., ) or pyrimidine-based analogs (e.g., ), which alter electronic properties and steric bulk.
  • The 1,2,3-triazole-4-carboxamide side chain provides a polar, hydrogen-bonding motif absent in analogs with tetrahydro-2H-pyran () or phenoxyphenyl groups ().

Functional and Pharmacological Implications

  • Kinase Inhibition : Imidazo[1,5-a]pyridine carboxamides () are reported as GSK-3β inhibitors, suggesting the target compound’s triazole-carboxamide may similarly target ATP-binding pockets.
  • CYP450 Interactions : Pyrazolo-pyridine/imidazole systems (e.g., ) are prone to CYP-mediated metabolism, which the tetrahydro substitution in the target compound may mitigate by reducing planarity.
  • Electrophilic Warheads: The absence of propenoyl groups (cf. ) implies the target compound lacks covalent-binding capability, favoring reversible interactions.

Q & A

Q. How can cryogenic NMR or X-ray crystallography resolve conformational ambiguities in the tetrahydropyrazolo-pyridine core?

  • Methodological Answer :
  • Cryogenic NMR (100 K) : Enhances resolution of diastereotopic protons in the saturated pyridine ring .
  • Single-Crystal X-ray Diffraction : Determines bond angles and torsional strain in the fused heterocyclic system, critical for understanding strain-induced reactivity .

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